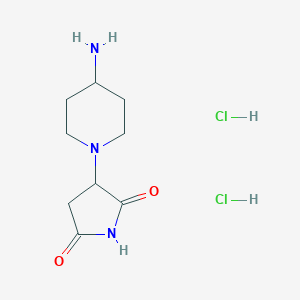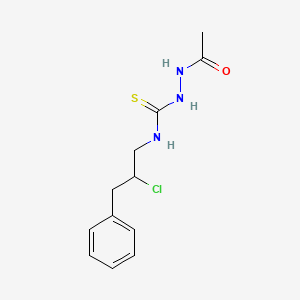![molecular formula C17H13Cl2N3S B2610262 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine CAS No. 339013-38-6](/img/structure/B2610262.png)
5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a triazine ring, a sulfanyl group, and two phenyl rings, which could potentially contribute to its chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has demonstrated the potential of 1,2,4-triazine derivatives in the synthesis of compounds with significant antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms. These findings indicate the versatility of 1,2,4-triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitubercular Agents
Another study focused on the microwave-assisted synthesis of 1,2,4-triazines, starting from 5-alkyl-1,3,4-thiadiazole-2-thioles. These synthesized triazines exhibited in vitro antitubercular activity, showcasing the potential for 1,2,4-triazine derivatives in tuberculosis treatment (Kidwai et al., 1998).
Chemical Modification and Reactions
The chemical behavior of 1,2,4-triazine derivatives under various conditions has been extensively studied, providing insights into their potential applications in synthesizing more complex molecules. For instance, research has investigated the reactions of 1,2,4-triazin-6(1H)-ones with phosphoruspentasulfide, leading to the synthesis of novel compounds with potential for further functionalization (Collins et al., 2000).
Anticancer Studies
The synthesis of copper(II) and manganese(II) complexes with 1,2,4-triazines has been explored for their inhibitory activity against various cancer cell lines, including breast, hepatocellular, and colon carcinoma cells. This research underscores the potential of 1,2,4-triazine derivatives in developing new anticancer treatments (Refat et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .
Propiedades
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3S/c1-10-6-8-12(9-7-10)16-20-17(11(2)21-22-16)23-15-13(18)4-3-5-14(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIRGDDIVCIMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)
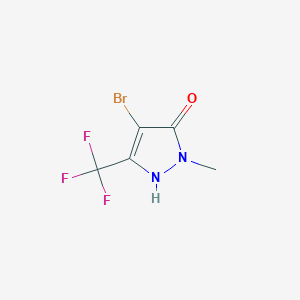
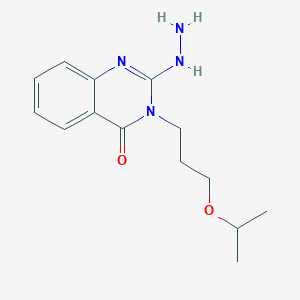
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
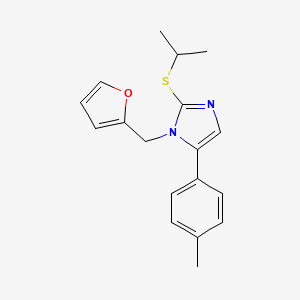
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)
